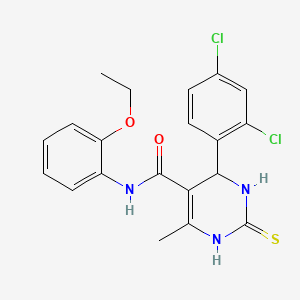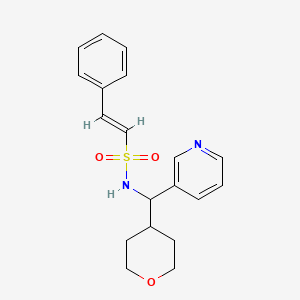
6,6''-Dimethoxy-2,2''-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’‘-Dimethoxy-2,2’'-bipyridine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, where two methoxy groups are attached to the 6th position of each pyridine ring. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’‘-Dimethoxy-2,2’'-bipyridine typically involves the coupling of 6-methoxypyridine derivatives. One common method is the homocoupling of 6-bromo-2-methoxypyridine using a nickel catalyst. The reaction is carried out under inert conditions with a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods: Industrial production of 6,6’‘-Dimethoxy-2,2’'-bipyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6,6’‘-Dimethoxy-2,2’'-bipyridine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 6,6’‘-dimethyl-2,2’'-bipyridine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents
Major Products:
Oxidation: 6,6’‘-Dicarboxy-2,2’'-bipyridine.
Reduction: 6,6’‘-Dimethyl-2,2’'-bipyridine.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6,6’‘-Dimethoxy-2,2’'-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals. .
Biology: The compound and its metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its use in drug development, particularly in designing metal-based drugs
Industry: It is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers
Mecanismo De Acción
The mechanism of action of 6,6’‘-Dimethoxy-2,2’'-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as donor sites, forming stable complexes with metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The methoxy groups can also influence the electronic properties of the ligand, affecting the reactivity and stability of the metal complexes .
Comparación Con Compuestos Similares
6,6’‘-Dimethyl-2,2’'-bipyridine: Similar structure but with methyl groups instead of methoxy groups.
6,6’‘-Dihydroxy-2,2’'-bipyridine: Hydroxy groups instead of methoxy groups.
4,4’‘-Dimethoxy-2,2’'-bipyridine: Methoxy groups at the 4th position instead of the 6th
Uniqueness: 6,6’‘-Dimethoxy-2,2’'-bipyridine is unique due to the presence of methoxy groups at the 6th position, which can significantly alter its electronic properties and reactivity compared to other bipyridine derivatives. This makes it a valuable ligand in coordination chemistry and catalysis .
Propiedades
IUPAC Name |
2-methoxy-6-(6-methoxypyridin-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-7-3-5-9(13-11)10-6-4-8-12(14-10)16-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQFXXAIEGWEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-Methylpyrimidin-4-yl)cyclopropyl]but-2-ynamide](/img/structure/B2919189.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)

![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)
![6-{[4-(3-methoxyphenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2919195.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)


![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)


